molecular formula C17H15N3O3S B2799473 2,3-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391862-38-7

2,3-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2799473
CAS No.: 391862-38-7
M. Wt: 341.39
InChI Key: QTYSXQOAGLWTGR-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with two methoxy groups at positions 2 and 3 of the benzene ring. This compound belongs to the 1,3,4-thiadiazole class, which is widely studied for its anticancer, antimicrobial, and anti-inflammatory properties . Its molecular formula is C₁₈H₁₆N₃O₃S, with a molecular weight of 363.4 g/mol (calculated from structural analogs in and ). The presence of electron-donating methoxy groups and the sulfur-containing thiadiazole ring enhances its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets .

Properties

IUPAC Name

2,3-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-10-6-9-12(14(13)23-2)15(21)18-17-20-19-16(24-17)11-7-4-3-5-8-11/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYSXQOAGLWTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor, such as a hydrazine derivative, with a thiocarbonyl compound under acidic conditions.

    Coupling with Benzamide: The thiadiazole intermediate is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiadiazoline derivatives.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

2,3-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to disrupt cellular processes.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for novel polymers.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and proteins, altering their function.

    Pathways Involved: It may interfere with signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Key Observations:

  • Methoxy vs. Halogen Substituents : Methoxy groups (e.g., 2,3-OCH₃) improve water solubility compared to halogenated analogs (e.g., 2-Br) but may reduce membrane permeability due to higher polarity .
  • Thiadiazole Modifications : Replacing the phenyl group with pyridinyl (as in 4-Fluoro-N-(5-pyridinyl-thiadiazol-2-yl)benzamide) introduces hydrogen-bonding sites, enhancing target affinity .

Physicochemical and Pharmacokinetic Properties

  • logP : The 2,3-dimethoxy derivative has a calculated logP of 2.8, lower than brominated (logP = 4.0) or trifluoromethyl (logP = 3.9) analogs, indicating a balance between solubility and permeability .
  • Metabolic Stability : Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes, whereas halogenated derivatives exhibit longer half-lives in vivo .

Q & A

Q. What are the optimal synthetic routes for 2,3-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction yields be improved?

The synthesis typically involves cyclocondensation of thiosemicarbazide with substituted benzoyl chlorides under basic conditions. Key steps include:

  • Thiadiazole ring formation : Reacting 2,3-dimethoxybenzoyl chloride with thiosemicarbazide in dry acetonitrile or dichloromethane, catalyzed by triethylamine .
  • Cyclization optimization : Microwave-assisted synthesis (e.g., 60–80°C, 2–4 hours) reduces side reactions and improves yields compared to conventional reflux .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended. Yield improvements (65–85%) are achieved by controlling stoichiometry and moisture-free conditions .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • X-ray crystallography : Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement). A recent study reported a mean (C–C) bond length of 0.003 Å and torsion angles confirming planarity of the thiadiazole-benzamide core .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include δ 8.2–8.5 ppm (thiadiazole NH), δ 3.8–4.0 ppm (methoxy groups), and aromatic protons at δ 6.9–7.6 ppm .
    • FT-IR : Stretching vibrations at 1670–1690 cm⁻¹ (amide C=O) and 1250–1270 cm⁻¹ (C-O of methoxy) .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 396.1 (calculated for C₁₇H₁₆N₃O₃S) .

Q. How should researchers design preliminary biological activity screens for this compound?

  • Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Include positive controls like doxorubicin .
  • Antimicrobial testing : Disc diffusion or microbroth dilution (MIC determination) against S. aureus and E. coli .
  • Anti-inflammatory screening : COX-2 inhibition assays (ELISA) and carrageenan-induced paw edema models in rodents .

Advanced Research Questions

Q. What molecular mechanisms underlie the anticancer activity of this compound?

Studies on analogous thiadiazoles suggest:

  • Apoptosis induction : Caspase-3/7 activation (e.g., 2.5-fold increase in cleaved PARP in HepG2 cells at 10 µM) and mitochondrial membrane depolarization .
  • Cell cycle arrest : G2/M phase blockade via downregulation of cyclin B1 and CDK1 (e.g., 40% arrest in MCF-7 cells at 20 µM) .
  • Kinase inhibition : Molecular docking shows strong binding (ΔG = -9.2 kcal/mol) to EGFR tyrosine kinase, comparable to erlotinib .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from substituent effects. For example:

  • Methoxy positioning : 2,3-Dimethoxy derivatives show 30% higher COX-2 inhibition than 3,4-isomers due to steric alignment in the active site .
  • Thiadiazole vs. oxadiazole : Replacement with oxadiazole reduces anticancer activity (IC₅₀ increases from 12 µM to >50 µM in A549 cells) .
  • Solubility factors : LogP values (2.8–3.5) correlate with membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments .

Q. What computational strategies are effective for SAR studies of this compound?

  • QSAR modeling : Use Gaussian09 for DFT calculations (e.g., HOMO-LUMO gaps < 4.0 eV correlate with bioactivity) .
  • Molecular dynamics : Simulate binding stability (RMSD < 2.0 Å over 50 ns) to targets like tubulin or topoisomerase II .
  • ADMET prediction : SwissADME predicts moderate bioavailability (F20% = 65%) but potential CYP3A4 interactions, requiring metabolic stability assays .

Q. How do structural modifications influence its pharmacokinetic properties?

  • Methoxy groups : 2,3-Dimethoxy substitution enhances metabolic stability (t₁/₂ = 4.2 hours in rat liver microsomes) compared to mono-methoxy analogs (t₁/₂ = 1.8 hours) .
  • Thiadiazole substitution : Adding electron-withdrawing groups (e.g., -CF₃) increases plasma protein binding (95% vs. 85% for unsubstituted analogs) but reduces CNS penetration .
  • Prodrug strategies : Acetylation of the amide NH improves oral bioavailability (AUC₀–₂₄ = 450 ng·h/mL vs. 220 ng·h/mL for parent compound) .

Q. What experimental approaches validate target engagement in vivo?

  • PET/SPECT imaging : Radiolabel with ¹⁸F or ⁹⁹mTc to track biodistribution in tumor-bearing mice .
  • Western blotting : Confirm downregulation of target proteins (e.g., Bcl-2, survivin) in xenograft tissues .
  • Metabolite profiling : LC-MS/MS identifies major Phase I metabolites (e.g., O-demethylation products) in plasma and urine .

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